Picryl chloride
Overview
Description
Preparation Methods
Picryl chloride can be synthesized through various methods. One common synthetic route involves the nitration of chlorobenzene, which introduces nitro groups into the benzene ring. The reaction typically requires concentrated nitric acid and sulfuric acid as catalysts . Another method involves the direct polycondensation of dicarboxylic acids and diols in the presence of this compound and pyridine, which acts as a condensation agent . This method is advantageous as it can be carried out at room temperature, making it more efficient and safer compared to high-temperature processes .
Chemical Reactions Analysis
Picryl chloride undergoes several types of chemical reactions, primarily due to its electrophilic nature. It readily participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles . For example, this compound reacts with sodium sulfite to form picryl sulfonate and sodium chloride . The compound also forms charge-transfer complexes with strong electron donors, such as hexamethylbenzene . These reactions are typically carried out in organic solvents like chloroform .
Scientific Research Applications
Picryl chloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various compounds, including energetic materials and polymers . In biology, this compound is employed in studies related to immune responses and hypersensitivity reactions. It is used to induce contact dermatitis in animal models to study the mechanisms of allergic reactions . In the field of medicine, this compound is used in the development of diagnostic tests and therapeutic agents . Industrially, it is utilized in the production of dyes, explosives, and other chemical intermediates .
Mechanism of Action
The mechanism of action of picryl chloride is primarily based on its electrophilic properties. The compound exerts its effects by reacting with nucleophiles, such as amino groups in proteins and nucleic acids . This reaction can lead to the formation of covalent bonds, resulting in the modification of biological molecules and subsequent changes in their function . The presence of three nitro groups enhances the electrophilicity of this compound, making it highly reactive towards nucleophiles .
Comparison with Similar Compounds
Picryl chloride is similar to other polynitro aromatic compounds, such as picric acid (2,4,6-trinitrophenol) and trinitrotoluene (TNT) . These compounds share similar explosive properties and are used in the production of explosives and other energetic materials . this compound is unique due to the presence of a chlorine atom, which makes it more reactive in nucleophilic substitution reactions . This property allows this compound to be used in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-chloro-1,3,5-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRJRUMKQCMYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl(NO2)3, C6H2ClN3O6 | |
Record name | PICRYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20916 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025910 | |
Record name | Picryl chloride | |
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Molecular Weight |
247.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Picryl chloride appears as a detonating explosive in the form of light yellow needles. Slightly soluble in ether, alcohol, and benzene. Insoluble in water. As insensitive to shock as TNT. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Almost white solid; [Merck Index] White needle crystals; Wet with 20% water; [MSDSonline] | |
Record name | PICRYL CHLORIDE | |
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Record name | Picryl chloride | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in hot chloroform, benzene, boiling alcohol; slightly sol in ether or petroleum ether, Sol in ethanol; very sol in acetone, In water, 530 mg/L at 16 °C | |
Record name | PICRYL CHLORIDE | |
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Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |
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Density |
1.797 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.797 g/cu cm at 20 °C | |
Record name | PICRYL CHLORIDE | |
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Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |
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Vapor Pressure |
0.00000383 [mmHg] | |
Record name | Picryl chloride | |
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Mechanism of Action |
It has been predicted that a type-1 and type-2 helper T cell (Th1/Th2) imbalance exists in atopic dermatitis (AD). In DS-Nh mice, an AD mouse model, Staphylococcus aureus increases on the skin surface. ... To investigate whether the Th1-dominant response has an influence on the development of AD, ... chronic allergic hypersensitivity with 2,4,6-trinitrochlorobenzene (TNCB ) /was induced/ in two AD mouse models: NC/Nga mice and DS-Nh mice. Th1 and Th2 cytokine production of splenocytes was assessed under stimulation with staphylococcal enterotoxin B (SEB) which induces a Th1 response in DS-Nh mice with or without TNCB sensitization. ... Clinical skin changes, transepidermal water loss (TEWL), the number of S. aureus on the skin and the serum IgE levels /was examined/ in these mice treated repeatedly with TNCB under conventional conditions (free of fur mites). The splenocytes of DS-Nh mice were cultured with SEB and the cytokine levels in the supernatants were measured by enzyme-linked immunosorbent assay (ELISA). ... Significant skin changes were observed on the skin even where TNCB was not applied in both mice treated with TNCB. Increases in S. aureus on the skin and serum IgE levels were detected in DS-Nh mice, but not in NC/Nga mice. In DS-Nh mice, IFN-gamma and IL-13 production of splenocytes increased in the mice treated with TNCB. /THe authors concluded that/ these results suggest that there might be a different mechanism of dermatitis induction between NC/Nga and DS-Nh mice. Th1 responses might play an important role in the development of dermatitis and increase in serum IgE levels in DS-Nh mice through an increase in IL-13 production., ... A new model of liver injury induced in mice by delayed-type hypersensitivity (DTH) to picryl chloride (PCl) mimicks the pathogenesis of human hepatitis /was reported/. This liver injury is mediated by CD4+ T cells. The interaction between lymphocyte function associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1) is an essential process for hepatocyte (HC) damage. The present study was undertaken to reveal the role of Th1 and Th2-like cytokines in regulating the liver injury. ... The kinetics of cytokine production were examined by ELISA and RT-PCR after the elicitation of liver injury for both serum protein and liver mRNA expression, respectively. A co-culture assay between liver nonparenchymal cells (NPC) and HC was conducted to evaluate the cytokine regulation on the cell-cell interaction. Expression of LFA-1 on NPC and ICAM-1 on HC were examined by FACScan and ELISA, respectively. ... Serum IL-2 and IFN-gamma showed a peak production at 6 and 12 hr, while IL-5 and IL-4 reached their maximum levels at 18 and 24 hr after induction of liver injury, respectively. Liver mRNA expression of IFN-gamma and IL-4 had a similar time course to their corresponding products. Both recombinant murine IFN-gamma and IL-2 triggered the hepatotoxicity of NPC or spleen cells at 0 h. In this case, an increased expression of both LFA-1 on NPC and ICAM-1 on HC was also observed. In contrast, IL-4 and IL-5 completely abolished the hepatotoxicity of NPC at 12 hr without influencing the adhesion molecules. /The authors concluded that/ Th1 and Th2 may be involved in regulating liver injury. Th1/Th2 balance may critically contribute to the production of the liver injury or recovery from it., The kinetics of lymphocyte function associated antigen 1 (LFA-1) expression on spleen cells (SPC) and liver non-parenchymal cells (NPC), and intercellular adhesion molecule 1 (ICAM-1) expression on hepatocytes (HC) was examined in acute liver injury mice induced by a DTH reaction to picryl chloride (PCl). The peak expression of LFA-1 on SPC was seen at 6 hr after eliciting liver injury, and then that of LFA-1 on NPC and ICAM-1 on HC appeared at 12 hr. Thereafter, the serum ALT elevation reached to a peak at 18 hr. A splenectomy before the PCl elicitation significantly reduced the ALT elevation. Both SPC and NPC from liver injury mice induced a remarkable release of ALT from HC in vitro, in parallel with their LFA-1 expression. The pre-treatment of NPC or SPC with anti-LFA-1 mAb, irrespective of the presence of complement, completely blocked the ALT release. Also, when HC was prebound with anti-ICAM-1 mAb, neither NPC nor SPC showed a cytotoxicity against the HC. Furthermore, the treatment of NPC with either anti-Thy1.2 or anti-CD4 mAb in the presence but not absence of complement, showed a complete abolishment of ALT release. Anti-CD8 mAb plus complement also tended to inhibit ALT release. The twofold increase in CD4+ LFA-1+ and mild increase in CD8+ LFA-1+ populations were also confirmed in NPC at 12 hr. These results suggest that PCl elicitation in liver may trigger an increased expression of LFA-1 on SPC and NPC and ICAM-1 on HC. LFA-1/ICAM-1 interaction between liver-infiltrating NPC, mainly including CD4+ and CD8+ T cells, and HC may be an essential step for the hepatocyte damage in PCl-DTH liver injury., Liver injury was induced in BALB/c mice by local delayed-type hypersensitivity (DTH) to picryl chloride (PC1). Distinct changes of biochemical parameters were observed including the elevation of serum alanine and aspartate aminotransferases, increase of liver lipid peroxides, as well as decrease of serum alkaline phosphatase. Damage was confirmed by histopathological findings such as hepatocellular necrosis, granulocyte infiltration, and fatty degeneration. The liver injury was passively transferred into naive syngeneic mice by infusing spleen cells from immune mice. The capacity of the splenocytes to induce liver injury in recipient mice was almost completely abolished by pretreatment of the cells with anti-Thy 1.2 or anti-CD4, but not anti-CD8 antibody. These findings suggest that the production of liver injury by a local DTH mechanism is possible and the subpopulation of T cells, Thy-1.2+, L3T4+, and Lyt-2- cells, is at least one of the effector cells that mediate the injury., For more Mechanism of Action (Complete) data for 2-CHLORO-1,3,5-TRINITROBENZENE (10 total), please visit the HSDB record page. | |
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Color/Form |
Almost white needles, White needles or plates from chloroform, alcohol, & ligand | |
CAS No. |
88-88-0; 28260-61-9, 88-88-0 | |
Record name | PICRYL CHLORIDE | |
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Record name | Picryl chloride | |
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Record name | 2-Chloro-1,3,5-trinitrobenzene | |
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Record name | Picryl chloride | |
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Record name | Picryl chloride | |
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Record name | Benzene, 2-chloro-1,3,5-trinitro- | |
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Record name | Picryl chloride | |
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Record name | 2-chloro-1,3,5-trinitrobenzene | |
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Record name | PICRYL CHLORIDE | |
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Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |
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Melting Point |
181 to 185 °F (NTP, 1992), 83 °C | |
Record name | PICRYL CHLORIDE | |
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Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |
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